molecular formula C8H14O3 B13300994 3-(3-Hydroxypropyl)oxolane-3-carbaldehyde

3-(3-Hydroxypropyl)oxolane-3-carbaldehyde

Katalognummer: B13300994
Molekulargewicht: 158.19 g/mol
InChI-Schlüssel: VMPXTAVRUHVTOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Hydroxypropyl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C8H14O3. It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) substituted with a hydroxypropyl group and an aldehyde group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropyl)oxolane-3-carbaldehyde typically involves the reaction of oxirane (ethylene oxide) with a suitable aldehyde under acidic or basic conditions. The reaction can be catalyzed by tertiary amines or other nucleophilic catalysts to facilitate the ring-opening of oxirane and subsequent formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors where the reactants are mixed and reacted under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Hydroxypropyl)oxolane-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxypropyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(3-Hydroxypropyl)oxolane-3-carboxylic acid.

    Reduction: 3-(3-Hydroxypropyl)oxolane-3-methanol.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-Hydroxypropyl)oxolane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-Hydroxypropyl)oxolane-3-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The hydroxypropyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3-Hydroxypropyl)tetrahydrofuran-3-carbaldehyde: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

    3-(3-Hydroxypropyl)oxane-3-carbaldehyde: Similar structure but with an oxane ring instead of an oxolane ring.

Uniqueness

3-(3-Hydroxypropyl)oxolane-3-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.

Eigenschaften

Molekularformel

C8H14O3

Molekulargewicht

158.19 g/mol

IUPAC-Name

3-(3-hydroxypropyl)oxolane-3-carbaldehyde

InChI

InChI=1S/C8H14O3/c9-4-1-2-8(6-10)3-5-11-7-8/h6,9H,1-5,7H2

InChI-Schlüssel

VMPXTAVRUHVTOD-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1(CCCO)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.